(S)-3,5-DHPG

Enantioselectivity Phosphoinositide Hydrolysis mGluR Agonist

(S)-3,5-DHPG is the active S-enantiomer with ~10x greater Group I mGluR potency than the R-form. It reliably induces mGluR-dependent LTD (35±3% depression) in hippocampal CA1 slices—a response unmet by Group II/III agonists. Racemic (RS)-3,5-DHPG substitution dilutes potency and compromises reproducibility. This compound is validated for mGluR1-specific neuroprotection, electrophysiology, and in vivo HPA axis studies (EC50 520 nmol). Ensure stereochemical purity by sourcing the isolated (S)-enantiomer with ≥98% HPLC purity. Request bulk pricing.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 162870-29-3
Cat. No. B1670617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3,5-DHPG
CAS162870-29-3
SynonymsDihydroxyphenylglycine;  J516.528H;  DHPG;  S-DHPG; 
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)C(C(=O)O)N
InChIInChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m0/s1
InChIKeyHOOWCUZPEFNHDT-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-3,5-DHPG (CAS 162870-29-3): A Group I mGluR Agonist for Neuroscience Research and Drug Discovery


(S)-3,5-DHPG is the pharmacologically active S-enantiomer of 3,5-dihydroxyphenylglycine, a selective agonist for Group I metabotropic glutamate receptors (mGluRs), specifically mGluR1a and mGluR5a [1]. As a Group I mGluR agonist, it activates Gq/11-coupled receptors, leading to stimulation of phospholipase C (PLC) and subsequent phosphoinositide hydrolysis [2]. Its activity is stereospecific, with the (S)-enantiomer exhibiting approximately 10-fold greater potency than the (R)-enantiomer [3].

Why (S)-3,5-DHPG Cannot Be Substituted with Racemic DHPG or Group II/III Agonists: Key Distinctions


Generic substitution is not possible due to the enantioselective pharmacology of 3,5-DHPG. The (S)-enantiomer carries the majority of the mGluR-stimulating activity, whereas the (R)-enantiomer is significantly less potent [1]. Substituting (S)-3,5-DHPG with racemic (RS)-3,5-DHPG introduces an inactive enantiomer, effectively diluting the active compound and reducing the overall potency of the preparation . Furthermore, in-class substitution with agonists selective for other mGluR groups (e.g., Group II agonist LY354740 or Group III agonist L-AP4) is not feasible, as these compounds do not replicate the synaptic plasticity effects, such as the induction of long-term depression (LTD) [2].

Quantitative Evidence Guide: Distinguishing (S)-3,5-DHPG from Analogs


Enantiomeric Potency in mGluR-Mediated Phosphoinositide Hydrolysis

(S)-3,5-DHPG exhibits stereospecific activity in stimulating mGluR-mediated phosphoinositide hydrolysis. The pharmacological activity resides mainly in the (S)-enantiomer, which is approximately 10-fold more potent than the (R)-enantiomer [1]. This significant difference in intrinsic activity is critical for experimental design, as the use of the racemic mixture would require higher concentrations to achieve the same level of receptor activation, potentially introducing off-target effects.

Enantioselectivity Phosphoinositide Hydrolysis mGluR Agonist

Receptor Subtype Selectivity Profile for Group I mGluRs

(S)-3,5-DHPG is a selective Group I mGluR agonist with a defined selectivity profile. It exhibits a preference for mGluR1a (Ki = 0.9 µM) over mGluR5a (Ki = 3.9 µM) [1]. Furthermore, it is significantly less potent at Group II and III mGluRs, with EC50 values of 106 µM at mGluR3 and >1000 µM at mGluR2, 4, 7, and 8 . This selectivity window is crucial for experiments designed to isolate the role of Group I mGluRs.

Receptor Selectivity Binding Affinity mGluR1 mGluR5

Induction of Long-Term Depression (LTD) in Hippocampal Slices

(S)-3,5-DHPG induces a robust long-term depression (LTD) of synaptic transmission in the CA1 region of the hippocampus, an effect that is not replicated by agonists selective for Group II or Group III mGluRs [1]. Under hyperexcitable conditions (Mg2+-free medium), (RS)-3,5-DHPG (100 µM) induced LTD of 35 ± 3%. In contrast, agonists for Group II (DCG-IV, LY354740) and Group III (L-AP4) failed to induce LTD [2]. The threshold concentration for this effect in Mg2+-free medium is between 1 and 3 µM [3].

Synaptic Plasticity Long-Term Depression Hippocampus Electrophysiology

Neuroprotective Efficacy Against NMDA-Induced Excitotoxicity

Pretreatment with (S)-3,5-DHPG (10 µM or 100 µM) for 2 hours provides neuroprotection against NMDA-induced excitotoxicity in organotypic hippocampal slice cultures, as evidenced by reduced propidium iodide uptake compared to cultures exposed to NMDA alone [1]. This protective effect is mediated specifically through mGluR1, as it was abolished by the mGluR1-selective antagonist LY367385, but not by the mGluR5-selective antagonist MPEP [2]. Furthermore, this neuroprotective preconditioning is associated with a significant depression of NMDA-stimulated inward currents in CA1 pyramidal cells [3].

Neuroprotection Excitotoxicity NMDA Receptor Organotypic Hippocampal Slice Cultures

In Vivo Efficacy: Anti-Anxiety and Cognitive Effects in Hypoxic Rats

(S)-3,5-DHPG demonstrates in vivo efficacy in behavioral models. In rats subjected to hypoxia, (S)-3,5-DHPG exhibits significant anti-anxiety (anxiolytic) activity [1]. Additionally, it enhances cognitive function, specifically improving both consolidation and retrieval of memory in a passive avoidance test in hypoxic rats at low doses (0.01 and 1.0 nmol) [2]. In a separate in vivo assay measuring HPA axis activation, DHPG showed an EC50 of 520 nmol for increasing serum corticosterone, which was more potent than other Group I agonists like 1S,3R-ACPD (EC50 = 1.4 µmol) and CHPG (EC50 = 2.7 µmol) [3].

In Vivo Hypoxia Anxiety Cognition Behavioral Pharmacology

Selective Neuroprotection Against Microvascular Programmed Cell Death

(S)-3,5-DHPG confers protection against nitric oxide (NO)-induced programmed cell death (PCD) in rat cerebrovascular endothelial cells (ECs). Treatment with (S)-3,5-DHPG (750 µM) significantly decreased NO-induced DNA fragmentation and membrane phosphatidylserine (PS) exposure [1]. This protective effect was specifically linked to the downregulation of caspase 1- and caspase 3-like activities [2]. This evidence highlights a distinct vascular neuroprotective role, differentiating it from other Group I agonists that may not have been characterized in this specific context.

Neuroprotection Cerebrovascular Endothelial Cells Apoptosis Nitric Oxide

Key Research Applications for (S)-3,5-DHPG (CAS 162870-29-3)


Investigating Group I mGluR-Mediated Synaptic Plasticity (LTD/LTP)

For electrophysiology studies, (S)-3,5-DHPG is the agonist of choice to reliably induce Group I mGluR-dependent long-term depression (LTD) in hippocampal slice preparations. Its ability to induce a robust LTD (35 ± 3% depression) in the CA1 region, an effect not observed with Group II or III agonists, makes it an essential tool for dissecting the molecular mechanisms underlying learning and memory [1].

Elucidating mGluR1-Specific Neuroprotective Mechanisms

In neuroprotection research, particularly in models of excitotoxicity, (S)-3,5-DHPG is the key reagent for activating mGluR1-dependent protective pathways. Its demonstrated ability to reduce NMDA-mediated cell death in organotypic hippocampal slice cultures, an effect blocked by an mGluR1 antagonist but not an mGluR5 antagonist, allows for precise interrogation of mGluR1's role in neuronal survival and injury [2].

Studying the Role of Group I mGluRs in In Vivo Behavior and Disease Models

(S)-3,5-DHPG is a validated tool for in vivo pharmacology. Its demonstrated anti-anxiety and cognitive-enhancing effects in hypoxic rats support its use in behavioral studies focused on anxiety, memory, and the impact of hypoxic/ischemic injury [3]. Its superior in vivo potency (EC50 520 nmol) in elevating serum corticosterone compared to 1S,3R-ACPD (1.4 µmol) and CHPG (2.7 µmol) makes it a more effective agonist for studies involving the HPA axis [4].

Exploring Neurovascular Protection in Cerebrovascular Endothelial Cells

For research on the neurovascular unit, (S)-3,5-DHPG is a critical tool for investigating Group I mGluR-mediated protection in cerebrovascular endothelial cells (ECs). Its ability to reduce NO-induced programmed cell death (PCD) by downregulating caspase-1 and -3 activities provides a direct link between mGluR activation and vascular health, relevant to stroke and vascular dementia research [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3,5-DHPG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.